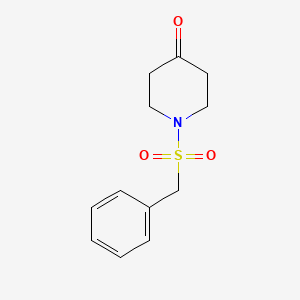
1-(Benzylsulfonyl)piperidin-4-one
Overview
Description
1-(Benzylsulfonyl)piperidin-4-one is a versatile heterocyclic building block in the synthesis of pharmaceutical compounds . It has a molecular formula of C12H15NO3S . It is generally used as a building block in the synthesis of various medicinal compounds .
Synthesis Analysis
Piperidone analogs, including 1-(Benzylsulfonyl)piperidin-4-one, are synthesized from a variety of methods, including the Mannich base formation reaction . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt are employed .Molecular Structure Analysis
The molecular structure of 1-(Benzylsulfonyl)piperidin-4-one consists of a piperidine ring bound to a benzylsulfonyl group . The average mass is 253.317 Da and the monoisotopic mass is 253.077271 Da .Chemical Reactions Analysis
Piperidone analogs, including 1-(Benzylsulfonyl)piperidin-4-one, have been bio-assayed for their varied activity . The biological properties of the ketones were also determined by their stereochemistry .Scientific Research Applications
Pharmaceutical Development
1-(Benzylsulfonyl)piperidin-4-one is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives with potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects . Researchers are exploring its use in developing new drugs that target specific receptors in the central nervous system, potentially leading to treatments for neurological disorders.
Anticancer Research
This compound has shown promise in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Studies have indicated that derivatives of 1-(Benzylsulfonyl)piperidin-4-one can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new anticancer agents . Ongoing research aims to optimize its efficacy and reduce toxicity.
Antimicrobial Agents
1-(Benzylsulfonyl)piperidin-4-one and its derivatives have been investigated for their antimicrobial properties. They exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for new antimicrobial drugs . This is particularly important in the context of rising antibiotic resistance, where new classes of antimicrobial agents are urgently needed.
Neuroprotective Agents
Research has shown that 1-(Benzylsulfonyl)piperidin-4-one derivatives may have neuroprotective effects. These compounds can protect neurons from oxidative stress and other forms of damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Studies are ongoing to better understand the mechanisms behind these protective effects and to develop effective neuroprotective therapies.
Synthetic Chemistry
In synthetic chemistry, 1-(Benzylsulfonyl)piperidin-4-one serves as a versatile building block for the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it useful in the development of new synthetic methodologies. Researchers utilize this compound to create novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals.
These applications highlight the versatility and potential of 1-(Benzylsulfonyl)piperidin-4-one in various fields of scientific research. Each application area is actively being explored to harness the full potential of this compound.
If you have any specific questions or need further details on any of these applications, feel free to ask!
IJMS Future Journal of Pharmaceutical Sciences Sigma-Aldrich IJMS : Future Journal of Pharmaceutical Sciences : Sigma-Aldrich
Mechanism of Action
Target of Action
The primary target of 1-(Benzylsulfonyl)piperidin-4-one is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a negative regulator of the insulin and leptin receptor pathways, making it an attractive therapeutic target for conditions such as diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, by binding to the enzyme’s active site and the second phosphotyrosine binding site . This interaction inhibits the function of PTP1B, thereby enhancing the insulin and leptin receptor pathways .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin receptor pathways. These pathways play crucial roles in glucose homeostasis and energy balance, respectively. By enhancing these pathways, 1-(Benzylsulfonyl)piperidin-4-one can potentially improve insulin sensitivity and promote weight loss .
Pharmacokinetics
Some PTP1B inhibitors are actively transported into hepatocytes, which could be a possible avenue to overcome poor membrane permeability .
Result of Action
The molecular and cellular effects of 1-(Benzylsulfonyl)piperidin-4-one’s action are primarily related to its enhancement of the insulin and leptin receptor pathways. This can lead to improved glucose homeostasis and energy balance, potentially benefiting conditions like diabetes and obesity .
Action Environment
The action, efficacy, and stability of 1-(Benzylsulfonyl)piperidin-4-one can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as pH and temperature. Additionally, the presence of other substances, such as organoboron reagents, can influence the compound’s action in Suzuki–Miyaura coupling reactions .
Future Directions
Piperidone analogs, including 1-(Benzylsulfonyl)piperidin-4-one, have shown a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . These compounds could be used as a template for future development through modification or derivatization to design more potent antimicrobial agents . Furthermore, piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . This suggests that 1-(Benzylsulfonyl)piperidin-4-one and its analogs may have significant potential in future drug discovery and development .
properties
IUPAC Name |
1-benzylsulfonylpiperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYBMJAHQOAMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)
![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![2,6-difluoro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B3034910.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)

![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![3-chloro-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B3034923.png)
![1-[3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-hydroxypropyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B3034924.png)